Product packaging for 1,4,5-Trichloronaphthalene(Cat. No.:CAS No. 2437-55-0)

1,4,5-Trichloronaphthalene

Cat. No.: B14743054
CAS No.: 2437-55-0
M. Wt: 231.5 g/mol
InChI Key: VQSNXLCFFHGXTI-UHFFFAOYSA-N
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Description

Overview of Polychlorinated Naphthalenes (PCNs) as Environmental Contaminants

PCNs are recognized as widespread and persistent global environmental pollutants that accumulate in living organisms. nih.govjte.edu.vn Their chemical stability, resistance to weathering, and low flammability contributed to their industrial utility but also to their environmental persistence. isotope.comindustrialchemicals.gov.au Due to these characteristics, PCNs are classified as persistent organic pollutants (POPs) under the Stockholm Convention. lsrca.on.canih.gov They can be transported over long distances and have been detected in various environmental compartments, including air, water, soil, and sediment, as well as in the tissues of wildlife and humans. lsrca.on.canih.gov

The primary sources of PCNs in the environment include historical industrial production and use, their presence as impurities in other chemical products like polychlorinated biphenyls (PCBs), and unintentional formation during thermal processes such as waste incineration. nih.govnih.govnih.gov

Historical Context of PCN Production and Applications

Commercial production of PCNs began in the early 20th century and continued until the 1970s and 1980s. isotope.comnih.gov These compounds were marketed under various trade names, including Halowax, Nibren Waxes, and Seekay Waxes. industrialchemicals.gov.au Their desirable physical and chemical properties, such as high stability and electrical insulating capabilities, led to their use in a wide array of industrial applications. industrialchemicals.gov.aulsrca.on.ca

Common uses for PCNs included:

Electrical wire insulation wikipedia.org

Capacitor dielectrics lsrca.on.ca

Wood and paper preservation lsrca.on.ca

Engine oil additives lsrca.on.ca

Cable insulation isotope.com

The production of most PCNs has been phased out globally due to concerns about their environmental persistence and toxicity. wikipedia.orgnih.gov

Classification and Isomerism within Polychlorinated Naphthalenes

The 75 possible PCN congeners are categorized into eight homologous groups based on the number of chlorine atoms, from monochloronaphthalene to octachloronaphthalene. industrialchemicals.gov.au Each of these congeners has a unique arrangement of chlorine atoms on the two fused benzene (B151609) rings of the naphthalene (B1677914) molecule. jte.edu.vn The specific position of the chlorine atoms defines the isomer.

The general chemical formula for PCNs is C₁₀H₈₋ₓClₓ. wikipedia.org The number and position of the chlorine atoms significantly influence the physical, chemical, and toxicological properties of each congener. For instance, as the degree of chlorination increases, properties like the octanol-water partition coefficient (log Kow) also tend to increase, indicating a greater potential for bioaccumulation. jte.edu.vnindustrialchemicals.gov.au

Significance of 1,4,5-Trichloronaphthalene within PCN Research

This compound is a specific congener belonging to the trichloronaphthalene group. While much of the toxicological research on PCNs has focused on the more highly chlorinated congeners, particularly the hexa- and heptachloronaphthalenes which exhibit dioxin-like toxicity, understanding the properties and environmental behavior of lower chlorinated congeners like this compound is crucial for a comprehensive assessment of the entire class of compounds. umed.ploaepublish.com

Research on specific congeners helps in identifying their unique profiles in environmental samples, which can, in turn, aid in source apportionment and understanding the transformation and fate of PCNs in the environment. nih.gov Although less studied for its toxicological effects compared to some of its more chlorinated counterparts, the presence of this compound in environmental mixtures necessitates its inclusion in comprehensive analytical and monitoring studies.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2437-55-0
Molecular Formula C₁₀H₅Cl₃
Average Mass 231.5 g/mol
Monoisotopic Mass 229.945683 g/mol

Data sourced from the CompTox Chemicals Dashboard. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl3 B14743054 1,4,5-Trichloronaphthalene CAS No. 2437-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2437-55-0

Molecular Formula

C10H5Cl3

Molecular Weight

231.5 g/mol

IUPAC Name

1,4,5-trichloronaphthalene

InChI

InChI=1S/C10H5Cl3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H

InChI Key

VQSNXLCFFHGXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Polychlorinated Naphthalenes

Polychlorinated naphthalenes (PCNs) have been commercially produced through the reaction of chlorine gas with heated, liquefied naphthalene (B1677914). tandfonline.com This process is typically catalyzed by iron (III) chloride or antimony (V) chloride. tandfonline.com The resulting crude product is then neutralized with sodium carbonate or sodium hydroxide, purified with activated clay, and fractionated under reduced pressure. tandfonline.comresearchgate.net

The direct chlorination of naphthalene is a primary industrial method for producing PCNs. This process can yield a mixture of different congeners, with the degree of chlorination controlled by the reaction conditions. The commercial production of PCNs began in the early 20th century and was used in various applications, including cable insulation, wood preservation, and as additives in engine oil. coastalwiki.org

The composition of commercial PCN mixtures, such as Halowax, varies, containing different percentages of various chlorinated naphthalene congeners.

Targeted Synthesis Approaches for Specific Trichloronaphthalene Isomers

The synthesis of specific trichloronaphthalene isomers, such as 1,4,5-trichloronaphthalene, requires more controlled and targeted laboratory methods. The direct chlorination of naphthalene often leads to a mixture of isomers, making the isolation of a single, pure congener challenging. Therefore, multi-step synthetic pathways are often employed to achieve the desired substitution pattern.

For instance, the synthesis of specific isomers can be achieved through the strategic introduction of chlorine atoms onto a pre-functionalized naphthalene ring. This can involve the use of protecting groups and directing groups to control the position of chlorination. While detailed, specific synthetic routes for this compound are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution and the known directing effects of substituents on the naphthalene ring guide these targeted syntheses.

Recent research has also explored kinetically controlled strategies for synthesizing specific isomers of complex molecules, which could be applied to the synthesis of specific PCN congeners. rsc.orgresearchgate.net These methods often involve controlling reaction conditions to favor the formation of one isomer over others. rsc.org

Investigation of Electrophilic Chlorination Mechanisms

The chlorination of naphthalene to form PCNs proceeds through an electrophilic aromatic substitution mechanism. docbrown.info In this reaction, an electrophile (a species that accepts an electron pair) attacks the electron-rich naphthalene ring. The presence of a Lewis acid catalyst, such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial for generating a more potent electrophile, the chloronium ion (Cl⁺), from molecular chlorine (Cl₂). docbrown.info

The mechanism involves the following key steps:

Formation of the electrophile: The catalyst reacts with chlorine to form a complex that polarizes the Cl-Cl bond, generating the highly reactive chloronium ion. docbrown.info

Attack on the naphthalene ring: The electrophile attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base, typically the counter-ion of the catalyst (e.g., FeCl₄⁻), removes a proton from the carbocation, restoring the aromaticity of the naphthalene ring and yielding the chlorinated product. docbrown.info

Studies have shown that the electrophilic chlorination of naphthalene is selective, with the initial chlorination preferentially occurring at the 1 and 4 positions (the α-positions). nih.govacs.orgresearchgate.net This preference is due to the greater stability of the carbocation intermediate formed by attack at these positions.

The efficiency of different catalysts for naphthalene chlorination has been investigated. Copper(II) chloride has been found to be a highly active catalyst, particularly in the context of PCN formation in combustion flue gas. nih.govacs.orgresearchgate.net The catalytic activity is influenced by temperature and the presence of other species. nih.govacs.orgresearchgate.net

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is largely dictated by the presence of the chlorine atoms on the aromatic ring. These electron-withdrawing groups deactivate the ring towards further electrophilic substitution and make it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

In nucleophilic aromatic substitution (SₙAr), a nucleophile replaces a leaving group (in this case, a chlorine atom) on the aromatic ring. This type of reaction is generally favored when strong electron-withdrawing groups are present on the ring, as they help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed.

The reactivity of different positions on the naphthalene ring towards nucleophilic substitution varies. The chlorine atoms in this compound are potential sites for such reactions. The reaction mechanism typically involves two steps: the addition of the nucleophile to form a resonance-stabilized anion, followed by the elimination of the leaving group to restore aromaticity.

The rate of nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific isomer of the chlorinated naphthalene. youtube.comutexas.eduyoutube.com

Oxidation Reactions

Polychlorinated naphthalenes are generally stable compounds, but they can undergo oxidation under certain conditions. youtube.comyoutube.comyoutube.com The oxidation of the naphthalene ring can lead to the formation of various degradation products.

In biological systems, the oxidation of chlorinated naphthalenes is often mediated by cytochrome P-450 enzymes. inchem.org This can lead to the formation of hydroxylated metabolites. inchem.org The position of oxidation is influenced by the pattern of chlorine substitution on the naphthalene ring.

The atmospheric fate of chlorinated naphthalenes can also involve oxidation reactions, such as reaction with hydroxyl radicals. who.int These reactions contribute to the degradation of these compounds in the environment.

Environmental Occurrence, Sources, and Distribution Dynamics

Global Environmental Presence and Contamination Levels

Polychlorinated naphthalenes have been detected in various environmental matrices across the globe. Monitoring studies have identified their presence even in remote areas, indicating widespread distribution. who.int Trichloronaphthalenes, along with tetrachloronaphthalenes, have been identified as predominant congeners in outdoor air. who.int

Historical and recent monitoring data reveal a wide range of concentrations in different environmental compartments. In the 1970s, surface water near manufacturing plants showed concentrations up to 5.5 µ g/litre . who.int More recent studies have found levels in the low ng/litre range in surface waters. who.int Sediments have historically shown high levels of contamination, with some measurements up to 100 mg/kg; recent data indicates levels of 0.2 µg/kg at unpolluted sites and 250 µg/kg at polluted locations. who.int One specific investigation found mixtures of chlorinated naphthalenes ranging from 1.25 to 5 mg/kg in the sediments of a drainage ditch, with overlying water samples averaging 5.7 µg/l. epa.gov In the atmosphere, concentrations up to 150 pg/m³ have been recorded at semi-rural sites, while remote sites show levels between 1 and 40 pg/m³. who.int

Table 1: Environmental Contamination Levels of Polychlorinated Naphthalenes (PCNs)

Environmental CompartmentReported Concentration RangesNotes
Air1-40 pg/m³ (remote sites) to 150 pg/m³ (semi-rural sites)Tri- and tetrachloronaphthalenes are predominant congeners. who.int
Surface WaterLow ng/L range (recent); up to 5.5 µg/L (historical, near manufacturing)Higher levels were recorded in groundwater historically. who.int
Sediment0.2 µg/kg (unpolluted) to 250 µg/kg (polluted); up to 100 mg/kg (historical)PCNs are expected to adsorb strongly to sediments. who.int

Identification of Anthropogenic and Inadvertent Formation Sources

There are no known natural sources of polychlorinated naphthalenes; their presence in the environment is due to human activity. nih.gov Sources can be categorized as direct production and use, or as inadvertent formation during industrial and thermal processes.

Historically, the primary sources of PCNs were their production and use in various industrial applications. who.int Commercial PCN products, such as the Halowax series, were mixtures containing various isomers of trichloronaphthalene along with tetrachloro-, pentachloro-, and hexachloronaphthalenes. epa.govnoaa.gov These mixtures were utilized for their chemical stability and physical properties, which are similar to those of Polychlorinated Biphenyls (PCBs). nih.gov Applications included use as dielectrics, for flame-proofing, as insulation for electrical wire, in lubricants, and as wood and paper preservatives. nih.govnoaa.gov Consequently, manufacturing sites for PCNs and facilities that used them in products have been significant sources of environmental release. who.int

A major current source for the release of chlorinated naphthalenes into the environment is waste incineration. who.int Incomplete combustion of organic materials in the presence of chlorine can lead to the formation of PCNs. cdc.gov For instance, hexachloronaphthalene has been identified in the stack gas emissions and fly ash from municipal incinerators, suggesting that these high-temperature processes are a significant pathway for the formation and release of a range of PCN congeners, including trichloronaphthalenes. nih.gov

Given that technical polychloronaphthalenes share similar physical and chemical properties with PCBs, they were employed in comparable industrial applications. nih.gov The production processes for these different classes of chlorinated compounds could sometimes lead to cross-contamination. Commercial PCB mixtures like Aroclor, Phenoclor, and Sovol are known to be complex formulations of 50-70 individual congeners and can contain other non-PCB compounds. researchgate.net While direct evidence for 1,4,5-trichloronaphthalene as a specific contaminant in historical PCB mixtures is not detailed in the provided search results, the similarity in industrial synthesis and application pathways creates a potential for PCNs to be present as impurities in commercial PCB formulations. nih.govresearchgate.net

Distribution Across Environmental Compartments

Once released, this compound and other PCNs are distributed among air, water, soil, and sediment. Due to their chemical properties, they are expected to adsorb strongly onto soil and sediments. who.int The tendency for sorption generally increases with the degree of chlorination. who.int As a trichlorinated naphthalene (B1677914), the 1,4,5-isomer would be expected to have a moderate to strong sorption tendency. who.int

The volatility of lower-chlorinated PCNs allows them to enter the atmosphere and undergo long-range transport. who.intresearchgate.net Analogous compounds like trichlorobenzenes are known to be susceptible to long-range atmospheric transport due to atmospheric half-lives ranging from 16 to 38 days. cdc.gov For chlorinated naphthalenes, an atmospheric half-life of 2.7 days has been reported for 1,4-dichloronaphthalene (B155283). who.int All chlorinated naphthalenes absorb light at environmentally relevant wavelengths, which means direct photolysis reactions can occur in the atmosphere. who.int This atmospheric persistence allows for their transport to remote regions, far from original sources, leading to their status as ubiquitous pollutants. nih.govresearchgate.net Deposition from the atmosphere, through both wet and dry processes, contributes to the contamination of soil and water bodies. researchgate.netnih.gov

Compound Reference Table

Aquatic System Distribution

The distribution of this compound in aquatic systems is a critical aspect of its environmental fate. While specific data for this individual congener is limited, studies on PCNs as a group provide insights into its likely behavior. PCNs are generally hydrophobic, meaning they have a low solubility in water and a tendency to adsorb to particulate matter.

Research on various water bodies has shown the presence of PCNs, with concentrations varying based on proximity to industrial sources and historical contamination. For instance, in the 1970s, surface water concentrations of PCNs near manufacturing plants in the USA reached up to 5.5 µg/L, with even higher levels found in groundwater. who.int More recent studies have detected PCNs in surface waters at lower concentrations, typically in the low ng/L range. who.int

In a study of the Yangtze River Basin, the total concentrations of all PCNs (from mono- to octa-chlorinated) in sediment ranged from 0.103 to 1.631 ng/g dry weight. mdpi.com Although this study did not single out this compound, it highlighted that mono-, di-, and trichlorinated PCNs were the dominant homolog groups, suggesting the potential presence of this compound within this fraction. mdpi.com The study also noted that the distribution of PCN congeners could be influenced by local industrial discharges and hydrological characteristics. mdpi.com

Data on the acute toxicity of chlorinated naphthalenes to aquatic life indicate that effects can occur at concentrations as low as 7.5 µg/L for saltwater organisms and 1,600 µg/L for freshwater organisms. epa.gov However, chronic toxicity data for sensitive aquatic species are largely unavailable. epa.gov

It is important to note the challenges in analyzing specific PCN congeners. Often, congeners co-elute during chromatographic analysis, meaning they cannot be individually quantified without specialized techniques. integral-corp.com This can lead to data being reported for groups of isomers (e.g., total trichloronaphthalenes) rather than for a single congener like this compound.

Table 1: Concentration of Total Polychlorinated Naphthalenes (PCNs) in Sediments of the Yangtze River Basin

Sampling Site LocationTotal PCN Concentration (ng/g dry weight)
Minjiang River (Water Reservoir)0.103
Xijiu River (Residential Urban Area)1.631

Source: Distributions of Polychlorinated Naphthalenes in Sediments of the Yangtze River, China. mdpi.com

Soil and Sediment Compartmentalization

Due to their hydrophobic nature and resistance to degradation, PCNs, including this compound, tend to accumulate in soil and sediment. These environmental compartments act as long-term reservoirs, from which the compounds can potentially be reintroduced into the ecosystem.

Studies around industrial areas have revealed significant soil contamination with PCNs. For example, soil samples collected around an industrial park in Northwest China showed total PCN concentrations ranging from 141 to 832 pg/g dry weight. mdpi.comresearchgate.net While this study did not provide a specific concentration for this compound, it demonstrates the potential for high levels of PCN contamination in industrial zones.

Similarly, sediments in industrialized coastal waters serve as a major sink for PCNs. A study in Ulsan and Onsan Bays in Korea found that total PCN concentrations in sediment ranged from 0.99 to 21,500 pg/g dry weight. frontiersin.org The predominant congeners were identified as CN-73 and CN-52, with penta-CNs being the most abundant homolog group. frontiersin.org The study also pointed to industrial activities, such as non-ferrous and petrochemical industries, as primary sources of PCNs in the region. frontiersin.org

The composition of PCN congeners in soil and sediment can provide clues about their origin. Some congeners are associated with commercial PCN mixtures like Halowax, while others are indicative of combustion-related sources. mdpi.com

Table 2: Concentration of Total Polychlorinated Naphthalenes (PCNs) in Soil around an Industrial Park in Northwest China

Sample TypeTotal PCN Concentration Range (pg/g dry weight)Average PCN Concentration (pg/g dry weight)
Soil141 - 832596

Source: PCBs, PCNs, and PCDD/Fs in Soil around an Industrial Park in Northwest China: Levels, Source Apportionment, and Human Health Risk. mdpi.comresearchgate.net

Regional and Global Monitoring Programs

Recognizing the significant environmental and health risks posed by PCNs, these compounds were added to the Stockholm Convention on Persistent Organic Pollutants in 2015. This has led to their inclusion in regional and global monitoring efforts.

The primary international framework for monitoring POPs is the Global Monitoring Plan (GMP) established under the Stockholm Convention. pops.int The United Nations Environment Programme (UNEP) implements the GMP through various projects, which aim to collect comparable data on the levels of POPs in different environmental matrices and in humans across the globe. unep.org The GMP is implemented in phases, with reports synthesizing the findings from regional monitoring activities. pops.int The data collected helps to evaluate the effectiveness of the Stockholm Convention in reducing the presence of these harmful chemicals in the environment. unep.orgresearchgate.net

The GMP utilizes a data warehouse to store, analyze, and visualize global POPs data from core matrices such as air, human tissues, and water. pops-gmp.org While the GMP covers PCNs, the publicly available data often presents aggregated information for the entire class of compounds rather than for specific congeners like this compound. This is partly due to the analytical challenges and the large number of congeners.

Regional monitoring programs also contribute to the global understanding of PCN distribution. For instance, the UNEP/MAP MED POL program monitors contaminants in the Mediterranean Sea, contributing to the Integrated Monitoring and Assessment Programme (IMAP). rac-spa.org These regional efforts are crucial for identifying hotspots of contamination and for assessing the effectiveness of control measures at a more localized level.

Despite these comprehensive monitoring frameworks, obtaining specific data for this compound remains a challenge. Future monitoring efforts with improved analytical capabilities will be essential to better understand the environmental distribution and fate of this specific congener.

Environmental Fate and Degradation Pathways

Environmental Persistence Studies

1,4,5-Trichloronaphthalene, a member of the polychlorinated naphthalene (B1677914) (PCN) family, is recognized for its environmental persistence. noaa.gov Studies on chlorinated naphthalenes indicate that their persistence generally increases with the degree of chlorination. While monochloronaphthalenes are reported to be readily degradable by microorganisms in soil and water under aerobic conditions, there is a lack of information regarding the biodegradation of more highly chlorinated congeners like this compound. who.int This suggests a greater resistance to microbial breakdown and a longer lifespan in the environment.

General information from the National Oceanic and Atmospheric Administration (NOAA) for trichloronaphthalene as a chemical class confirms its persistent nature, stating that it will cause long-term adverse effects if released into the environment. noaa.gov The persistence of these compounds is a significant concern as it allows for their long-range transport and increases the potential for exposure to various ecosystems.

Bioaccumulation and Food Web Transfer Dynamics

The properties of this compound facilitate its accumulation in the tissues of living organisms, a process known as bioaccumulation. This can lead to its transfer and increasing concentration at higher levels of the food chain, a phenomenon referred to as biomagnification.

Biomagnification in Aquatic Food Webs

Biomagnification is the incremental increase in the concentration of a toxin at successively higher levels in a food chain. noaa.gov As predators consume prey containing this compound, the chemical accumulates in their own tissues, often at much higher concentrations. cimi.org This is because these compounds are not easily metabolized and are stored in the fatty tissues of the organisms. usgs.gov

A study on the food web of Lake Michigan demonstrated this process with other chlorinated compounds like PCBs and DDT. nih.gov The concentrations of these substances were found to increase significantly from plankton to fish. nih.gov This principle applies to other persistent, bioaccumulative toxins, including trichloronaphthalenes. Top predators in an aquatic ecosystem, such as large fish, marine mammals, and fish-eating birds, are therefore at the highest risk of accumulating dangerous levels of these compounds. noaa.gov The table below illustrates the general concept of how a persistent organic pollutant like this compound could magnify in a simplified aquatic food web.

Table 1: Illustrative Biomagnification of a Persistent Organic Pollutant

Trophic Level Organism Example Relative Toxin Concentration
Primary Producer Phytoplankton 1x
Primary Consumer Zooplankton 10x
Secondary Consumer Small Fish 100x
Tertiary Consumer Large Fish 1,000x

Note: This table provides a conceptual illustration of biomagnification and the relative concentration factors are hypothetical.

Abiotic Transformation Mechanisms

Abiotic transformation refers to the degradation of a chemical substance in the environment through non-biological processes, primarily through the action of sunlight (photolysis) and reactive chemical species in the atmosphere.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. All chlorinated naphthalenes absorb light within the environmentally relevant wavelengths, indicating that they can undergo direct photolysis in the atmosphere, in water, or on soil surfaces. who.int

A study on a similar compound, 2,3,6-trichloronaphthalene, on kaolinite (B1170537) surfaces under UV-A irradiation revealed that it undergoes photodegradation. nih.gov The primary degradation pathways identified in that study included dechlorination (the removal of chlorine atoms), hydroxylation (the addition of a hydroxyl group), and the opening of the aromatic ring structure. nih.gov Hydroxyl radicals (•OH) were identified as the main reactive species driving this degradation. nih.gov While this study was not on the 1,4,5-isomer, it provides insight into the likely photolytic behavior of trichloronaphthalenes in the environment.

Atmospheric Radical Reactions and Estimated Environmental Half-Life

In the atmosphere, the primary mechanism for the breakdown of many organic pollutants is through reactions with highly reactive chemical species known as radicals, with the hydroxyl radical (•OH) being the most important during the daytime. epa.govcdc.gov

Specific data on the atmospheric reaction rates for this compound are limited. However, studies on related compounds provide valuable estimates. For instance, the atmospheric half-life of 1,4-dichloronaphthalene (B155283) has been reported as 2.7 days. who.int For trichlorobenzenes, which share structural similarities, the estimated atmospheric half-lives for their reaction with hydroxyl radicals range from 16 to 38 days. cdc.gov Research on the reaction of the parent compound, naphthalene, with hydroxyl radicals shows the formation of various oxygenated products. researchgate.net It is expected that this compound would also be degraded in the atmosphere primarily through reactions with hydroxyl radicals, leading to a variety of transformation products. The table below presents estimated atmospheric half-lives for some related chlorinated compounds, which helps to contextualize the likely atmospheric persistence of this compound.

Table 2: Estimated Atmospheric Half-Lives of Related Chlorinated Compounds

Compound Estimated Atmospheric Half-Life Reference
1,4-Dichloronaphthalene 2.7 days who.int
1,2,3-Trichlorobenzene 38 days cdc.gov
1,2,4-Trichlorobenzene 38 days cdc.gov
1,3,5-Trichlorobenzene 16 days cdc.gov

Note: The half-life values are for the specified compounds and serve as an estimation for the behavior of this compound.

Hydrolytic Stability Assessment in Aqueous Environments

Polychlorinated naphthalenes are known for their chemical stability and resistance to environmental degradation. abhath-ye.comresearchgate.net Hydrolysis, a chemical process involving the reaction with water, is a potential abiotic degradation pathway for many organic pollutants. However, for PCNs, including this compound, this process is generally considered to be insignificant under typical environmental conditions.

Biotic Transformation Mechanisms

Biotic processes, driven by microorganisms, play a more significant role in the transformation of polychlorinated naphthalenes than abiotic hydrolysis. The metabolic activities of bacteria and fungi can lead to the degradation and detoxification of these persistent pollutants.

Research into the microbial degradation of PCNs has identified several bacterial and fungal strains capable of transforming these compounds, although specific studies focusing solely on this compound are limited. Much of the understanding is derived from studies on other chlorinated naphthalenes and related aromatic hydrocarbons. nih.govnih.govmdpi.com

Bacteria, particularly species from the genera Pseudomonas and Sphingomonas, have been shown to degrade naphthalene and some of its chlorinated derivatives. nih.govnih.govoup.comcetjournal.itnih.govwikipedia.org The degradation of lower chlorinated naphthalenes often proceeds aerobically, initiated by the action of dioxygenase enzymes that introduce hydroxyl groups onto the naphthalene ring, leading to ring cleavage. nih.govfrontiersin.org For instance, Pseudomonas species have been observed to metabolize naphthalene and its methyl-substituted derivatives. nih.gov While direct evidence for this compound is scarce, it is plausible that similar aerobic pathways could be initiated, although the rate and extent of degradation are expected to decrease with an increasing number of chlorine substituents due to steric hindrance and electronic effects.

Fungal degradation of PCNs has also been documented. White-rot fungi, such as Phlebia lindtneri, have demonstrated the ability to metabolize dichloronaphthalenes (DCNs) and tetrachloronaphthalenes (TCNs). nih.gov These fungi utilize powerful extracellular enzymes, including cytochrome P-450 monooxygenases, to hydroxylate the aromatic ring. nih.gov

Under anaerobic conditions, a key degradation mechanism for highly chlorinated compounds is reductive dechlorination. epa.govfrtr.govresearchgate.netnih.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, carried out by anaerobic microorganisms. This mechanism has been extensively studied for polychlorinated biphenyls (PCBs) and is considered a critical step in their environmental fate, as it reduces their toxicity and can make them more susceptible to subsequent aerobic degradation. epa.govnih.govnih.gov It is highly probable that this compound can undergo anaerobic reductive dechlorination, leading to the formation of di- and monochloronaphthalenes.

Interactive Data Table: Microbial Genera Implicated in the Degradation of Polychlorinated Naphthalenes and Related Compounds

Microbial GenusTypeDegradation CapabilityRelevant Compounds
PseudomonasBacteriumAerobic degradation, ring hydroxylation, and cleavageNaphthalene, Methylnaphthalenes, Dichloronaphthalenes
SphingomonasBacteriumAerobic degradation of a wide range of aromatic compoundsNaphthalene, Chlorinated dibenzo-p-dioxins
PhlebiaFungusAerobic degradation, hydroxylationDichloronaphthalenes, Tetrachloronaphthalenes
DehalococcoidesBacteriumAnaerobic reductive dechlorinationPolychlorinated biphenyls (PCBs), Chlorinated ethenes
DehalobiumBacteriumAnaerobic reductive dechlorinationPolychlorinated biphenyls (PCBs)

The biotransformation of this compound is mediated by specific enzymes produced by microorganisms. The initial and often rate-limiting step in the aerobic degradation of aromatic hydrocarbons is catalyzed by oxygenase enzymes.

Dioxygenases are multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govfrontiersin.org This is a common mechanism in bacteria for the degradation of compounds like naphthalene. nih.gov The resulting dihydroxylated intermediate is then a substrate for dehydrogenase enzymes, which leads to the formation of a catechol-like compound. Subsequent ring cleavage of this catechol is also catalyzed by dioxygenases (either ortho- or meta-cleavage), breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.gov While not specifically demonstrated for this compound, this pathway is well-established for naphthalene and other substituted naphthalenes. nih.gov

Monooxygenases , particularly cytochrome P-450 monooxygenases found in fungi, are also crucial for the biotransformation of PCNs. nih.gov These enzymes introduce a single oxygen atom into the naphthalene ring, forming an epoxide intermediate (an arene oxide). This epoxide can then be hydrolyzed to a dihydrodiol or rearrange to form a hydroxylated naphthalene. nih.gov Studies with the white-rot fungus Phlebia lindtneri have shown that the degradation of dichloronaphthalenes and a tetrachloronaphthalene is significantly inhibited by piperonyl butoxide, a known inhibitor of cytochrome P-450 monooxygenases, confirming the involvement of these enzymes. nih.gov

Under anaerobic conditions, the key enzymes are reductive dehalogenases . These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a process known as dehalorespiration. frtr.govnih.gov This is an important detoxification step, as the degree of toxicity of PCNs is often related to the number and position of chlorine atoms.

Dechlorination is a critical transformation process for this compound, leading to the formation of less chlorinated and generally less toxic products. This can occur through both aerobic and anaerobic pathways.

In aerobic degradation , dechlorination can occur after the initial hydroxylation of the aromatic ring. The introduction of hydroxyl groups can make the chlorine atoms more susceptible to removal.

However, anaerobic reductive dechlorination is considered the more significant pathway for the removal of chlorine from highly chlorinated aromatic compounds. epa.govfrtr.govnih.gov In this process, the chlorinated compound serves as an electron acceptor. The removal of chlorine atoms is sequential, and the specific positions from which chlorines are removed can depend on the microbial consortium present and the environmental conditions. For instance, in the case of PCBs, dechlorination often occurs preferentially at the meta and para positions. epa.govnih.gov

For this compound, a putative anaerobic reductive dechlorination pathway would involve the sequential removal of its three chlorine atoms. This would lead to the formation of dichloronaphthalene and then monochloronaphthalene congeners. For example, removal of the chlorine at the 5-position would yield 1,4-dichloronaphthalene. Subsequent dechlorination could then produce 1-chloronaphthalene (B1664548) or 4-chloronaphthalene (which is the same as 1-chloronaphthalene due to symmetry). The final product of complete dechlorination would be the parent compound, naphthalene, which is more readily biodegradable under a wider range of conditions.

The formation of hydroxylated metabolites is a key feature of aerobic degradation. nih.gov Fungal metabolism of 1,4-dichloronaphthalene by Phlebia lindtneri has been shown to produce hydroxylated and dihydrodihydroxylated compounds. nih.gov One interesting finding in this study was the identification of 2,4-dichloro-1-naphthol (B146590) as a metabolite of 1,4-DCN, indicating that a chlorine atom had migrated to an adjacent carbon atom during the enzymatic reaction. nih.gov This highlights the complexity of the metabolic pathways and the potential for the formation of a variety of transformation products.

Interactive Data Table: Potential Transformation Products of this compound

ProcessReactantPotential Intermediate/Product
Anaerobic Reductive DechlorinationThis compound1,4-Dichloronaphthalene
Anaerobic Reductive Dechlorination1,4-Dichloronaphthalene1-Chloronaphthalene
Anaerobic Reductive Dechlorination1-ChloronaphthaleneNaphthalene
Aerobic (Fungal) HydroxylationThis compoundHydroxy-trichloronaphthalene
Aerobic (Fungal) HydroxylationThis compoundDihydroxy-trichloronaphthalene

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical first step to isolate this compound from the sample matrix and remove interfering substances. The choice of method depends on the environmental compartment being analyzed.

The analysis of airborne this compound involves capturing both the gaseous and particulate-bound fractions. High-volume air samplers are commonly employed for this purpose.

Methodology:

Sampling: Air is drawn through a sampling module typically consisting of a glass fiber filter (GFF) to capture particle-associated compounds, followed by a sorbent material to trap the vapor-phase fraction. Polyurethane foam (PUF) plugs are a common sorbent for this application. epa.govepa.gov

Extraction: After sampling, the GFF and PUF plugs are extracted to isolate the target analytes. A common procedure involves Soxhlet extraction with a suitable organic solvent, such as toluene or a mixture of hexane and diethyl ether. epa.govepa.gov

Pre-treatment: The resulting extract is then concentrated and subjected to a clean-up procedure to remove interfering compounds before instrumental analysis.

A study on the sampling and analysis of PCNs in ambient air developed a procedure using a GFF and two PUF plugs in tandem. The collected PCNs were then extracted with toluene. This method allowed for the detection of individual PCN isomers at very low concentrations, in the range of picograms. epa.gov

Table 1: Air Sampling and Extraction Parameters for Polychlorinated Naphthalenes

ParameterDescription
Sampling MediaGlass Fiber Filter (GFF) for particulate phase; Polyurethane Foam (PUF) plugs for vapor phase
Sampler TypeHigh-Volume Air Sampler
Extraction SolventToluene or 10% Diethyl Ether in Hexane epa.govepa.gov
Extraction MethodSoxhlet Extraction

Due to the hydrophobic nature of this compound, it is present in water at very low concentrations, necessitating efficient extraction and concentration techniques.

Liquid-Liquid Extraction (LLE): This traditional technique involves partitioning the target analyte between the aqueous sample and an immiscible organic solvent. tandfonline.com Dichloromethane is a commonly used solvent for this purpose. The organic phases are then combined, dried, and concentrated.

Solid-Phase Extraction (SPE): SPE has become a widely used alternative to LLE due to its lower solvent consumption, higher sample throughput, and reduced potential for emulsion formation.

Sorbent: A common stationary phase for the extraction of PCNs from water is C18-bonded silica. epa.gov

Procedure: The water sample is passed through an SPE cartridge containing the sorbent. The analyte is retained on the sorbent while the water matrix is discarded. The analyte is then eluted with a small volume of an organic solvent.

U.S. EPA Method 525.2 provides a framework for the determination of organic compounds in drinking water using solid-phase extraction followed by gas chromatography/mass spectrometry (GC/MS). This method is applicable to a range of semi-volatile organic compounds, including those with properties similar to this compound. The method utilizes a C18 solid phase for extraction. epa.gov

Table 2: Comparison of Water Sample Isolation Techniques for Polychlorinated Naphthalenes

TechniqueAdvantagesDisadvantagesCommon Solvents/Sorbents
Liquid-Liquid Extraction (LLE)- Well-established
  • Can handle large sample volumes
  • - Labor-intensive
  • Requires large volumes of organic solvents
  • Potential for emulsion formation
  • Dichloromethane, Hexane tandfonline.com
    Solid-Phase Extraction (SPE)- Reduced solvent consumption
  • High throughput
  • Amenable to automation
  • - Can be affected by suspended solids in the sample
  • Sorbent capacity can be a limitation
  • C18-bonded silica epa.gov

    The analysis of this compound in solid matrices such as soil, sediment, and biological tissues requires robust extraction methods to overcome the strong interactions between the analyte and the matrix.

    Extraction Methods:

    Soxhlet Extraction: This is a classical and exhaustive extraction technique where the sample is repeatedly washed with a refluxing solvent. A common solvent system is a mixture of hexane and acetone. nih.gov

    Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govresearchgate.net U.S. EPA Method 3545A describes the use of PLE for the extraction of organic compounds from solid waste. epa.gov

    Sonication: This method uses ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.

    Clean-up Procedures: Extracts from solid matrices are often complex and require extensive clean-up to remove co-extracted interfering compounds.

    Adsorption Chromatography: Multi-layered silica gel columns, often containing layers of acidic, basic, and neutral silica, as well as silver nitrate-impregnated silica, are used to separate the target analytes from interfering compounds. nih.gov

    Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences, such as lipids, from biota samples.

    A study on the determination of PCNs in sediment and biota utilized Soxhlet extraction for sediment samples and pressurized liquid extraction for fish tissue. The subsequent clean-up for sediment extracts involved a dual open column with multi-layered silica and carbon-activated silica. For fish tissue, an automated system with multiple clean-up columns was employed. nih.gov

    Chromatographic Separation Techniques

    Gas chromatography is the primary technique for the separation of this compound from other PCN congeners and interfering compounds prior to detection.

    High-resolution capillary gas chromatography, particularly when coupled with high-resolution mass spectrometry (HRGC/HRMS), is the gold standard for the analysis of PCNs. tandfonline.comnih.gov

    Columns: Fused silica capillary columns with non-polar or semi-polar stationary phases are typically used. The choice of the stationary phase is critical for achieving the desired separation of different PCN isomers.

    Detection: HRMS provides the high sensitivity and selectivity required for the detection of trace levels of this compound and can differentiate it from other compounds with similar retention times but different exact masses.

    Research has shown that HRGC/HRMS can be used for the congener-specific determination of the most abundant and toxic PCNs in environmental samples. This technique provides low detection limits, often in the picogram per gram (pg/g) range for solid samples. nih.gov

    While HRGC is powerful, the separation of all 75 PCN congeners on a single column can be challenging due to co-elution. Multidimensional gas chromatography (MDGC) offers enhanced separation capabilities.

    Comprehensive Two-Dimensional Gas Chromatography (GCxGC): In GCxGC, two columns with different stationary phase selectivities are coupled. The effluent from the first-dimension column is continuously trapped and then rapidly injected onto the second-dimension column. This results in a significant increase in peak capacity and the ability to separate isomers that co-elute in a single-dimension separation. dioxin20xx.orgazom.comchemistry-matters.com

    Column Combination: A common setup for halogenated compounds involves a non-polar first-dimension column and a more polar second-dimension column.

    Application: GCxGC has been successfully applied to the analysis of complex mixtures of halogenated environmental contaminants, including PCNs, PCBs, and organochlorine pesticides, often allowing for the analysis of multiple compound classes in a single run without extensive sample fractionation. dioxin20xx.orgazom.com

    The use of GCxGC can reduce the need for extensive sample clean-up and fractionation, thereby decreasing analysis time and cost. azom.com

    Table 3: Chromatographic Techniques for this compound Analysis

    TechniqueKey FeaturesAdvantages for this compound Analysis
    High-Resolution Capillary Gas Chromatography (HRGC)- High separation efficiency
  • Coupled with sensitive detectors (e.g., HRMS)
  • - Good for congener-specific analysis
  • High sensitivity and selectivity with HRMS tandfonline.comnih.gov
  • Multidimensional Gas Chromatography (MDGC/GCxGC)- Two columns with different selectivities
  • Greatly increased peak capacity
  • - Resolution of co-eluting isomers
  • Can simplify sample preparation dioxin20xx.orgazom.com
  • Theoretical and Computational Chemistry Investigations

    Quantum Chemical Calculations of Molecular Structure and Reactivity

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the molecular structure and intrinsic reactivity of 1,4,5-trichloronaphthalene. These calculations provide a detailed picture of the electron distribution and geometry of the molecule, which in turn dictates its chemical behavior.

    Detailed quantum chemical calculations for this compound, while not extensively available in the public literature, would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity.

    Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about where the molecule is likely to interact with other chemical species, including biological macromolecules and environmental reactants. For this compound, the electronegative chlorine atoms would create regions of negative electrostatic potential, while the aromatic ring would also exhibit distinct electronic features. Analysis of structure-activity relationships for similar compounds, like chlorinated polycyclic aromatic hydrocarbons, has shown that properties such as HOMO and LUMO energies, dipole moment, and electrophilicity are correlated with their toxicological effects. wikipedia.org

    Table 1: Representative Quantum Chemical Descriptors and Their Significance

    DescriptorSignificance
    Total Energy Indicates the stability of the molecular structure.
    HOMO Energy Relates to the ionization potential and the molecule's tendency to act as an electron donor.
    LUMO Energy Relates to the electron affinity and the molecule's tendency to act as an electron acceptor.
    HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability.
    Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
    Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
    Atomic Charges Provides insight into the distribution of electrons among the atoms in the molecule.

    Predictive Modeling for Environmental Partitioning and Transport

    Predictive models are essential for estimating how this compound will distribute itself among different environmental compartments (air, water, soil, and biota) and how it will move within and between these compartments.

    Quantitative Structure-Property Relationship (QSPR) Modeling

    Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of a molecule with its physicochemical properties. nih.govacs.org These models are particularly valuable for predicting properties that are difficult or expensive to measure experimentally, such as the octanol-water partition coefficient (Kow), which is a key parameter for assessing the bioaccumulation potential of a substance. wikipedia.orgnih.gov

    For polychlorinated naphthalenes (PCNs), including this compound, QSPR models have been developed to predict properties like Kow. tandfonline.com For instance, three-dimensional QSAR (3D-QSAR) models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to a series of PCN congeners. tandfonline.com These studies have revealed that the electrostatic field, influenced by the number and position of chlorine atoms, plays a dominant role in determining the logKow values of PCNs. tandfonline.com Such models can predict the Kow for unmeasured congeners and even guide the design of less bioaccumulative derivatives. tandfonline.com The general principle of QSPR involves using calculated molecular descriptors, which can range from simple counts of atoms and bonds to more complex quantum chemical parameters, to build a regression model against a known property.

    Table 2: Example of a Generic QSPR Model Structure

    Dependent PropertyIndependent Variables (Molecular Descriptors)Model Equation (Illustrative)
    logKowNumber of Chlorine Atoms (NCl), Molecular Weight (MW), Surface Area (SA), Dipole Moment (μ)logKow = β₀ + β₁(NCl) + β₂(MW) + β₃(SA) + β₄(μ) + ...

    Note: β coefficients are determined through statistical regression.

    Modeling of Environmental Distribution and Transport

    Fugacity-based models are a cornerstone of environmental fate modeling. unipd.itulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to describe the partitioning of a substance between different environmental media at equilibrium. unipd.itnih.gov Level I, II, and III fugacity models offer increasing levels of complexity to predict the environmental distribution of a chemical. trentu.ca

    Computational Studies of Degradation Mechanisms and Pathways

    Computational chemistry plays a vital role in investigating the mechanisms by which this compound might degrade in the environment. These studies can identify the most likely degradation pathways and the products that may be formed.

    One of the primary degradation routes for aromatic compounds in the environment is through reaction with hydroxyl radicals (•OH). nih.govresearchgate.net Computational studies can model the reaction between this compound and •OH radicals. By calculating the activation energies for different reaction pathways, such as addition to the aromatic ring or abstraction of a hydrogen atom, the most favorable reaction can be determined. nih.gov These calculations can also elucidate the structures of the resulting intermediates and final degradation products. For example, studies on naphthalene (B1677914) have shown that •OH addition is a key initial step. researchgate.net

    Other potential degradation mechanisms that can be studied computationally include reductive dechlorination, which is a key process in the anaerobic degradation of chlorinated compounds, and mechanochemical degradation, where mechanical energy is used to break chemical bonds. nih.gov Computational modeling of these processes can provide insights into the reaction energetics and the specific bonds that are most susceptible to cleavage.

    Molecular Simulations of Environmental Interactions

    Molecular simulations, particularly molecular dynamics (MD), are powerful techniques for studying the interactions of molecules with their environment at an atomistic level. nih.govrsc.orgresearchgate.netbrieflands.com For this compound, MD simulations can be used to understand its behavior at interfaces, such as the interaction with soil organic matter or its partitioning into lipid bilayers, which serve as a model for cell membranes.

    By placing a simulated this compound molecule in a system containing a lipid bilayer and water, MD simulations can track its movement and preferred location over time. nih.gov This can provide insights into its potential for bioaccumulation and membrane disruption. The simulations can reveal how the molecule orients itself within the lipid bilayer and the nature of the non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) that govern this process. rsc.orgnih.gov While specific MD studies on this compound are not readily found in the searched literature, the methodology is well-established for other persistent organic pollutants.

    Application of Machine Learning in Predictive Environmental Chemistry

    For persistent organic pollutants (POPs) like this compound, ML algorithms such as random forests, support vector machines, and neural networks can be trained on existing data to predict a variety of endpoints. nih.govnih.gov For example, ML models have been developed to predict the air half-lives of POPs using a set of molecular descriptors. tandfonline.comnih.gov These models can identify the key structural features that influence a chemical's persistence in the atmosphere. nih.gov As more environmental data becomes available, the predictive power of ML models is expected to increase, providing a valuable tool for the prospective risk assessment of chemicals like this compound.

    Table 3: Common Machine Learning Algorithms in Predictive Environmental Chemistry

    AlgorithmDescriptionApplication Example for POPs
    Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.Predicting air half-lives based on molecular descriptors. nih.gov
    Partial Least Squares (PLS) A statistical method that is particularly useful when you have more variables than observations and when your variables are highly correlated.Developing QSAR models for the toxicity and environmental fate of POPs. nih.gov
    Random Forest An ensemble learning method that operates by constructing a multitude of decision trees at training time.Classifying POPs based on their potential for bioaccumulation. nih.gov
    Support Vector Machines (SVM) A supervised learning model that uses a hyperplane to separate data into different classes.Predicting the toxicity of different POP congeners.
    Artificial Neural Networks (ANN) A computing system inspired by the biological neural networks that constitute animal brains.Modeling complex non-linear relationships between chemical structure and environmental properties.

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing and characterizing 1,4,5-trichloronaphthalene in laboratory settings?

    • Methodology : Synthesis typically involves chlorination of naphthalene derivatives using catalysts like FeCl₃ or AlCl₃ under controlled conditions. Characterization is achieved via gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Environmental studies often employ HPLC coupled with UV detection for quantification in complex matrices .

    Q. How can researchers design toxicity screening protocols for this compound using in vitro models?

    • Methodology : Use mammalian cell lines (e.g., HepG2 for hepatotoxicity) with standardized OECD guidelines. Dose-response curves should include concentrations ranging from 1 µM to 100 µM, with endpoints like cell viability (MTT assay), oxidative stress markers (ROS detection), and genotoxicity (comet assay). Cross-validate results with in vivo models (e.g., zebrafish embryos) to assess developmental toxicity .

    Q. What analytical techniques are recommended for detecting this compound in environmental samples?

    • Methodology : Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS is optimal for soil and water matrices. For air samples, use polyurethane foam (PUF) passive samplers with thermal desorption-GC-MS. Quantify low concentrations (<1 ppb) via isotope dilution methods to account for matrix effects .

    Advanced Research Questions

    Q. How do environmental factors (e.g., humidity, UV radiation) influence the photodegradation pathways of this compound in soil systems?

    • Methodology : Conduct controlled photolysis experiments using simulated sunlight (Xe arc lamps) on soil spiked with the compound. Monitor degradation products via high-resolution mass spectrometry (HRMS). Humidity accelerates radical formation on Fe(III)-montmorillonite surfaces, leading to dechlorination intermediates like dichloronaphthalenes .
    • Data Contradictions : Some studies report faster degradation in aerobic soils, while others note stabilization in anaerobic conditions due to reduced microbial activity. Resolve this by analyzing redox potential and microbial diversity in parallel .

    Q. What mechanisms explain the conflicting toxicological data on this compound’s endocrine-disrupting effects?

    • Methodology : Perform receptor-binding assays (e.g., estrogen receptor alpha) and transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Contradictions may arise from differences in metabolic activation: human liver microsomes vs. rodent models produce varying metabolites. Use humanized mouse models to reconcile discrepancies .

    Q. How can researchers optimize remediation strategies for this compound-contaminated sites using advanced oxidation processes (AOPs)?

    • Methodology : Compare ozonation, Fenton reactions, and UV/H₂O₂ systems in bench-scale reactors. Measure reaction kinetics and byproduct toxicity. For example, UV/H₂O₂ achieves >90% degradation within 60 minutes but generates chlorinated quinones, requiring post-treatment bioassays to confirm detoxification .

    Methodological Considerations

    Q. What statistical approaches are suitable for analyzing dose-response relationships in ecotoxicological studies of this compound?

    • Methodology : Use nonlinear regression models (e.g., log-logistic or Weibull functions) to estimate EC₅₀ values. For multi-endpoint studies, apply multivariate analysis (PCA) to identify correlated toxicity endpoints. Address variability with bootstrapping or Bayesian hierarchical models .

    Q. How should researchers address data gaps in the environmental fate of this compound when constructing predictive models?

    • Methodology : Apply fugacity-based models (e.g., EQC Level III) using default parameters from structurally similar compounds (e.g., 1,2,3-trichloronaphthalene). Validate predictions with field data from contaminated sites, adjusting for local factors like organic carbon content and temperature .

    Tables for Key Data

    Property Value Method Reference
    Log Kow 4.8 ± 0.3OECD 117 (HPLC)
    Aqueous Solubility 0.12 mg/L (25°C)Shake-flask GC-MS
    Half-life in Soil 60–120 days (aerobic)Field microcosm study

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.